(2E)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}but-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-2-6-13(21)18-19-10-16-14-12(15(19)22)9-17-20(14)11-7-4-3-5-8-11/h2-10H,1H3,(H,18,21)/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGKOKGQFYWBJY-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}but-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}but-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(2E)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}but-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues
Pyrazolo[3,4-d]pyrimidine derivatives vary in substituents and side chains, leading to distinct physicochemical and biological profiles. Key analogues include:
Structural Insights :
- The target compound ’s α,β-unsaturated amide group introduces planarity, which may improve binding to hydrophobic enzyme pockets compared to saturated analogues .
- Trimethoxybenzamide derivatives (e.g., from ) exhibit higher molecular weights and logP values, suggesting improved membrane permeability but reduced solubility.
- Halogenated analogues (e.g., ) leverage bromine/fluorine atoms for covalent interactions with biological targets, enhancing potency in antimicrobial assays .
Physicochemical Properties
- Melting Points : Derivatives with polar substituents (e.g., nitro groups in 5c ) exhibit higher melting points (>240°C) due to intermolecular hydrogen bonding, whereas lipophilic groups (e.g., methoxy in 5b ) reduce melting points (~246°C).
- Solubility : The target compound’s (2E)-but-2-enamide group may reduce aqueous solubility compared to hydrazide derivatives (e.g., 5a–5e ), which benefit from hydrogen-bonding hydrazide moieties .
Biological Activity
The compound (2E)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}but-2-enamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (2E)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}but-2-enamide can be represented as follows:
This compound features a pyrazolo[3,4-d]pyrimidine core with a butenamide side chain, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its kinase inhibition properties. Kinases play a crucial role in various signaling pathways that regulate cell growth and division. By inhibiting specific kinases, (2E)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}but-2-enamide can disrupt these pathways, potentially leading to therapeutic effects in diseases such as cancer.
Anticancer Properties
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activities. Studies have shown that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth. For instance:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| (2E)-N-{4-oxo... | Breast Cancer | 10.5 | |
| (2E)-N-{4-oxo... | Lung Cancer | 8.0 |
Anti-inflammatory Effects
In addition to their anticancer properties, pyrazolo[3,4-d]pyrimidines have demonstrated anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes (COX) has been highlighted in various studies:
Case Studies
Several case studies have reported the biological activity of (2E)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}but-2-enamide:
- Breast Cancer Study : A study evaluated the effects of this compound on breast cancer cell lines and found that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent.
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis yield of (2E)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}but-2-enamide while minimizing side reactions? A:
- Reagent Stoichiometry: Adjust molar ratios of reactants to favor the desired product. For pyrazolo-pyrimidine derivatives, a 1:1 ratio of amine to carbonyl precursors is often optimal, as seen in analogous syntheses achieving 72–83% yields under controlled conditions .
- Temperature Control: Maintain reaction temperatures between 0–25°C during imine/enamide formation to suppress hydrolysis or tautomerization .
- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps, as demonstrated in related pyrimidine syntheses .
Tautomerism and Structural Analysis
Q: What advanced techniques resolve tautomeric equilibria (amine/imine forms) in this compound? A:
- Variable-Temperature NMR (VT-NMR): Monitor dynamic exchange between tautomers by analyzing proton shifts (e.g., NH resonances at δ 10.10–13.30 ppm) across temperatures (25–60°C). A 50:50 amine:imine ratio was resolved in similar pyrazolo-pyrimidine derivatives .
- X-ray Crystallography: Confirm dominant tautomeric forms in the solid state. For example, single-crystal studies of ethyl pyrimidine carboxylates revealed disorder in NH/CH groups, resolved using SHELX refinement (R factor = 0.054) .
Contradictory Data in Reaction Yields
Q: How should researchers address discrepancies in reported yields for pyrazolo-pyrimidine derivatives? A:
- Reaction Scale: Small-scale reactions (<1 mmol) often report higher yields due to efficient mixing, while scaling up may introduce mass transfer limitations. For instance, yields dropped from 83% (1 mmol) to 65% (10 mmol) in thieno-pyrimidine syntheses .
- Purification Methods: Compare column chromatography vs. recrystallization. HPLC-purified analogs (≥98% purity) may show lower isolated yields due to stringent fraction collection .
Biological Activity Prediction
Q: What computational methods predict the target binding affinity of this compound? A:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., pyrimidine-binding domains). Structural analogs with 4-oxo-pyrimidine cores showed nanomolar affinity for ATP-binding pockets .
- QSAR Modeling: Correlate substituent effects (e.g., phenyl vs. fluorophenyl) with activity. For example, electron-withdrawing groups at the 4-position enhanced inhibitory potency by 3-fold in related compounds .
Degradation Pathways and Stability
Q: How can researchers assess the compound’s stability under physiological conditions? A:
- Forced Degradation Studies: Expose the compound to pH 1–9 buffers (37°C, 24 hr) and analyze via LC-MS. Pyrimidine derivatives typically degrade via hydrolysis of the enamide group, forming carboxylic acid byproducts .
- Light Sensitivity Testing: UV-Vis spectroscopy (λ = 254–365 nm) identifies photodegradation products. Chromophores in the pyrazolo-pyrimidine core may accelerate decomposition .
Methodological Pitfalls in Characterization
Q: What are common errors in interpreting spectral data for this compound? A:
- Overlapping NMR Signals: Assign peaks using 2D techniques (HSQC, HMBC). For example, aromatic protons in pyrimidine derivatives often overlap at δ 7.4–7.6 ppm; COSY can resolve coupling patterns .
- Mass Spec Fragmentation: Avoid misinterpreting [M+H]⁺ adducts. High-resolution MS (HRMS) with <5 ppm error is critical—e.g., C₁₆H₁₄FN₅O requires m/z 311.31 (calc. 311.32) .
Modifying Pharmacokinetic Properties
Q: What structural modifications improve bioavailability without losing activity? A:
- Prodrug Design: Introduce ester groups (e.g., ethyl carboxylates) to enhance solubility. Hydrolysis in vivo regenerates the active acid form, as shown in pyridopyrimidine analogs .
- Halogen Substitution: Replace phenyl with 4-fluorophenyl to increase metabolic stability. Fluorinated derivatives exhibited longer plasma half-lives (t₁/₂ = 8.2 hr vs. 2.5 hr for non-fluorinated) .
Resolving Synthetic Byproducts
Q: How can researchers identify and eliminate byproducts from the final compound? A:
- LC-MS Tracking: Monitor reaction progress in real time. A common byproduct in pyrimidine synthesis is the dimeric adduct (m/z ~600–700), which can be minimized by reducing excess reagents .
- Crystallization Optimization: Use solvent pairs (e.g., DCM/hexane) to selectively precipitate the target compound. Ethyl acetate/water systems achieved >95% purity in related syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
